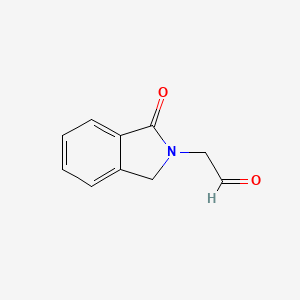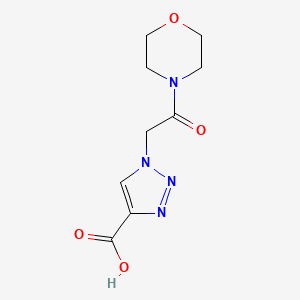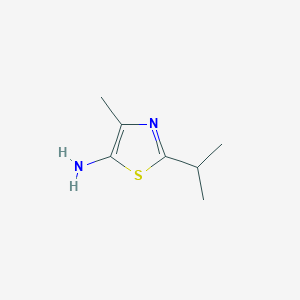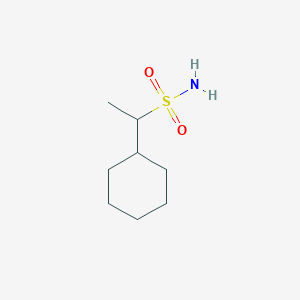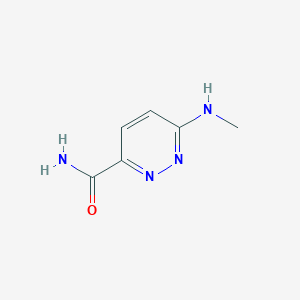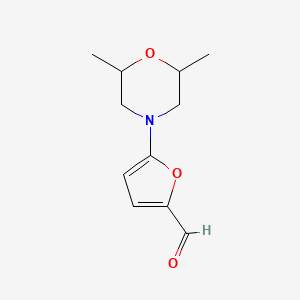![molecular formula C11H13N3O B1428116 [1-(2,3-二甲基苯基)-1H-1,2,3-三唑-4-基]甲醇 CAS No. 1251237-12-3](/img/structure/B1428116.png)
[1-(2,3-二甲基苯基)-1H-1,2,3-三唑-4-基]甲醇
描述
The compound “[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol” appears to be an organic compound containing a triazole ring, a phenyl ring, and a methanol group. The 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The phenyl ring is a six-membered aromatic ring, and it’s substituted with two methyl groups at the 2nd and 3rd positions. The methanol group (-CH2OH) is attached to the 4th position of the triazole ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The 2,3-dimethylphenyl group could be introduced through a substitution reaction, and the methanol group could be added through a nucleophilic substitution or addition reaction. However, without specific literature or experimental procedures, this is purely speculative.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the substituted phenyl ring, and the methanol group. The presence of these functional groups would likely result in a polar molecule, due to the electronegative oxygen atom in the methanol group and the nitrogen atoms in the triazole ring.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring, the substituted phenyl ring, and the methanol group. The triazole ring is generally stable but can participate in reactions with electrophiles or acids. The methanol group could potentially be deprotonated to form a good leaving group, allowing for substitution reactions at that position.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It would likely be a solid at room temperature, given the presence of the aromatic ring system. Its solubility would depend on the solvent used, but it would likely be soluble in polar organic solvents due to the presence of the polar triazole and methanol groups.科学研究应用
药物开发中的三唑衍生物
三唑类化合物,包括结构如[1-(2,3-二甲基苯基)-1H-1,2,3-三唑-4-基]甲醇,由于其多样的生物活性而被广泛研究,具有在药物开发中的潜力。研究重点在于开发新的合成方法,并评估三唑类化合物在各种治疗应用中的作用,包括抗炎、抗微生物、抗肿瘤和抗病毒特性。这些化合物已显示出在治疗一系列疾病方面的潜力,从被忽视的热带疾病到癌症和病毒感染。三唑衍生物的持续开发突显了它们在创造新药物中的重要性,重点放在可持续性的绿色化学方法上(Ferreira et al., 2013)。
甲醇转化为二甲醚
将甲醇转化为二甲醚(DME),一种清洁燃料和有价值的化学品,一直是研究的焦点,探索高效催化剂和工艺。这项工作涉及研究各种催化剂,包括沸石和金属氧化物,以评估它们在甲醇脱水中的有效性。了解催化剂的性质并优化反应条件对于开发更可持续和高效的从甲醇生产DME的过程至关重要(Bateni & Able, 2018)。
三唑化合物的合成途径
合成1,2,3-三唑类化合物,包括具有特定取代基的化合物,如[1-(2,3-二甲基苯基)-1H-1,2,3-三唑-4-基]甲醇,因其在制药、材料科学和有机合成中的广泛应用而受到关注。铜催化的叠氮基-炔烃环加成等技术已经彻底改变了1,4-二取代的1,2,3-三唑类化合物的合成,实现了高选择性和高效率。这些合成途径为创造具有重要生物和化学性质的新化合物打开了可能性(Kaushik et al., 2019)。
催化剂开发中的甲醇化学
甲醇转化为有价值的化学品和燃料是一个重点研究领域,侧重于确定高效催化剂和反应机制。钇稳定的氧化锆(YSZ)已被探索用于增强从甲醇和其他C1分子生产化学品的潜力。该研究旨在通过利用先进的催化剂和了解潜在的反应机制来克服甲醇转化过程中的挑战,如低产率和选择性(Indarto et al., 2008)。
安全和危害
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ingestion.
未来方向
The study of triazole-containing compounds is a very active area of research due to their wide range of biological activities. This particular compound could potentially be studied for its biological activity, and modifications could be made to the structure to enhance its activity or alter its properties.
Please note that this analysis is based on the structure of the compound and general knowledge of the reactivity of the functional groups present. For a more accurate and detailed analysis, specific experimental data and literature would be needed.
属性
IUPAC Name |
[1-(2,3-dimethylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-4-3-5-11(9(8)2)14-6-10(7-15)12-13-14/h3-6,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHCMYYNXZBWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=C(N=N2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B1428035.png)
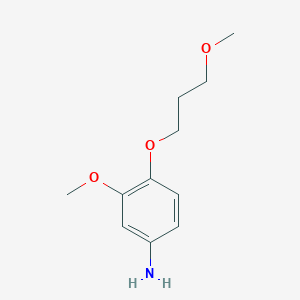
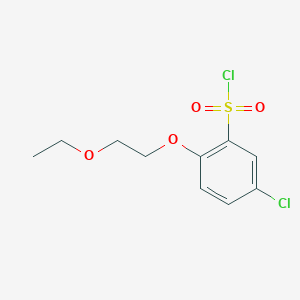
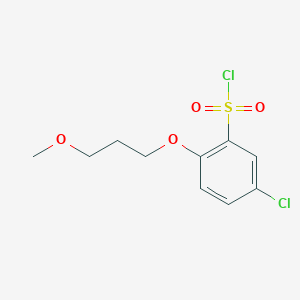

![{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1428041.png)
